molecular formula C10H10N4 B108520 6-Phenylpyrimidine-2,4-diamine CAS No. 3308-24-5

6-Phenylpyrimidine-2,4-diamine

Cat. No.: B108520
CAS No.: 3308-24-5
M. Wt: 186.21 g/mol
InChI Key: ZISKLPYPMZTPOD-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-2,4-diamine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and amino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyrimidine-2,4-diamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.

    Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes a substitution reaction with phenylboronic acid in the presence of triphenylphosphine and palladium acetate to introduce the phenyl group at the 6-position.

    Amination: The resulting intermediate is then subjected to amination reactions to introduce amino groups at the 2- and 4-positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Phenylpyrimidine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the folate pathway, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has similar structural features but includes an ethyl group at the 6-position.

    5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine: This compound has a dichlorophenoxypropyl group at the 5-position.

Uniqueness

6-Phenylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes makes it a valuable scaffold for drug development.

Properties

IUPAC Name

6-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISKLPYPMZTPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505854
Record name 6-Phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3308-24-5
Record name 6-Phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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